molecular formula C9H15NO2 B1382475 3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one CAS No. 1803589-31-2

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one

Cat. No.: B1382475
CAS No.: 1803589-31-2
M. Wt: 169.22 g/mol
InChI Key: KCWKDTDNBYOHTJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol It is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and a substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which undergoes a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by an aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for 3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxolane ring or the azetidinone ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(oxolan-2-yl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The azetidinone ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the azetidinone and oxolane rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,3-dimethyl-4-(oxolan-2-yl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2)7(10-8(9)11)6-4-3-5-12-6/h6-7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWKDTDNBYOHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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